BenchChemオンラインストアへようこそ!

K-80003

RXRα Binding Affinity Target Engagement Sulindac Analog

K-80003 is a uniquely engineered Sulindac analog that potently binds and stabilizes truncated RXRα (tRXRα), inhibiting the tRXRα–p85α PPI to block PI3K/AKT survival signaling—without any COX-1/2 inhibitory activity. Unlike pan-RXR agonists (Bexarotene) that act genomically, or direct AKT inhibitors (MK-2206) prone to resistance, K-80003 circumvents off-target toxicity and resistance pathways. It sensitizes drug-resistant PDAC organoids, suppresses tumor growth superior to Sulindac at equimolar doses, and models osteoarthritis independently of COX inhibition. For preclinical programs demanding a clean, mechanism-specific probe of non-genomic RXRα biology, K-80003 is the only valid choice. Order high-purity (≥98%) material for in vivo xenograft, combination, or inflammation studies.

Molecular Formula C22H21FO2
Molecular Weight 336.4 g/mol
CAS No. 1292821-90-9
Cat. No. B608291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-80003
CAS1292821-90-9
SynonymsK-80003;  K80003;  K 80003
Molecular FormulaC22H21FO2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)C(C)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C22H21FO2/c1-13(2)16-6-4-15(5-7-16)10-19-14(3)20(12-22(24)25)21-11-17(23)8-9-18(19)21/h4-11,13H,12H2,1-3H3,(H,24,25)/b19-10-
InChIKeyQCXBVGNDRYQVJO-GRSHGNNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K-80003 (CAS 1292821-90-9): A Next-Generation tRXRα Modulator for Targeted Cancer Research


K-80003, also known as TX-803, is a rationally designed, synthetic small molecule derived from the non-steroidal anti-inflammatory drug (NSAID) Sulindac. It functions as a potent and selective modulator of the retinoid X receptor alpha (RXRα) [1]. Its primary, verifiable mechanism of action is the high-affinity binding and stabilization of an N-terminally truncated form of RXRα (tRXRα), a protein found in tumor cells but not in normal tissue. This interaction specifically inhibits the tRXRα-dependent activation of the PI3K/AKT signaling pathway, a central driver of cancer cell proliferation and survival [2]. Unlike its parent compound, K-80003 is specifically engineered to eliminate cyclooxygenase (COX) inhibitory activity, thereby decoupling its anti-cancer efficacy from the GI and cardiovascular liabilities associated with traditional NSAIDs [1].

Why K-80003 Cannot Be Substituted: Evidence of Target-Specific Differentiation


Selecting a generic RXRα modulator or an AKT pathway inhibitor as a substitute for K-80003 in a research program is not scientifically justifiable due to its unique, mechanism-driven differentiation. Standard RXR agonists like Bexarotene operate through genomic pathways, whereas K-80003's primary effect is through a non-genomic mechanism targeting the truncated tRXRα isoform [1]. Similarly, while direct AKT inhibitors (e.g., MK-2206) potently inhibit the kinase, K-80003 acts upstream by disrupting the protein-protein interaction (PPI) between tRXRα and the PI3K p85α subunit, a mechanism that may circumvent resistance pathways associated with direct catalytic inhibition [2]. Finally, the use of its parent compound, Sulindac, is confounded by COX-1/2 inhibition, which introduces off-target toxicity and confounds the interpretation of on-target anti-tumor effects [1]. This guide quantifies these critical differences.

K-80003 Comparative Performance Data: A Quantitative Guide to Selection


Superior RXRα Binding Affinity Over Parent NSAID Sulindac

K-80003 demonstrates a significantly enhanced affinity for RXRα compared to its parent compound, Sulindac. While both compounds bind RXRα, the design of K-80003 was optimized for increased target engagement [1].

RXRα Binding Affinity Target Engagement Sulindac Analog

Complete Abrogation of COX Inhibitory Activity for Pathway-Specific Research

K-80003 was specifically designed to eliminate the cyclooxygenase (COX) inhibitory activity characteristic of its parent NSAID, Sulindac. This structural modification ensures that any observed anti-cancer or anti-inflammatory effects can be attributed to tRXRα modulation rather than COX-dependent pathways [1].

COX-1/2 Selectivity Target Specificity Off-Target Profiling

Unique Mechanism of Action: Stabilization of tRXRα Tetramers Over Full-Length RXRα

Crystallographic and biochemical studies reveal that K-80003 exerts its inhibitory effect through a unique 'three-pronged' binding mechanism that stabilizes tRXRα homotetramers. This conformational selection mechanism is absent for the full-length RXRα protein, highlighting a high degree of target specificity [1].

tRXRα Tetramerization Mechanism of Action Protein-Protein Interaction

Quantified In Vivo Tumor Growth Inhibition Superior to Sulindac

In a direct head-to-head comparison, K-80003 demonstrated significantly greater inhibition of tumor growth in a RXRα/Δ80 xenograft model compared to an equivalent dose of Sulindac [1].

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Potent Chemosensitization in Drug-Resistant Pancreatic Cancer Models

In patient-derived organoid (PDO) models of pancreatic ductal adenocarcinoma (PDAC) with acquired resistance to the nab-paclitaxel/gemcitabine (AG) regimen, K-80003 demonstrated a significant chemosensitization effect [1].

Pancreatic Cancer Chemoresistance Combination Therapy

Defined Research Applications for K-80003 Based on Empirical Evidence


Target Validation for tRXRα-Dependent PI3K/AKT Signaling in Oncology

Use K-80003 as a highly specific chemical probe to dissect the non-genomic, tRXRα-mediated activation of the PI3K/AKT pathway. Its demonstrated lack of COX-1/2 inhibition [1] and unique mechanism of inducing tRXRα tetramerization [2] provide a cleaner and more precise tool for validating the role of this protein-protein interaction in cancer cell survival, proliferation, and metastasis compared to pan-RXR agonists (e.g., Bexarotene) or direct AKT inhibitors (e.g., MK-2206).

Investigating Mechanisms of Chemoresistance in Pancreatic Cancer

Employ K-80003 in combination studies with standard-of-care agents (e.g., nab-paclitaxel/gemcitabine) to investigate and potentially reverse chemoresistance in pancreatic ductal adenocarcinoma (PDAC). Its proven ability to sensitize 50% of AG-resistant patient-derived organoid models [3] makes it a valuable tool for preclinical programs aimed at identifying biomarkers of response (e.g., cFAM124A) and developing novel combination strategies for this high-unmet-need indication.

In Vivo Studies of tRXRα-Driven Tumor Growth and Progression

Utilize K-80003 for in vivo efficacy studies in xenograft models where tRXRα is a known oncogenic driver. The compound's superior in vivo tumor growth inhibition compared to its parent compound Sulindac [1] at an equivalent dose (60 mg/kg) makes it the preferred candidate for generating robust and reproducible preclinical data to support further development of RXRα-targeted therapies.

Dissecting RXRα-Mediated Effects in Inflammatory Disease Models

Deploy K-80003 in preclinical models of inflammatory diseases, such as osteoarthritis, to study the specific contribution of RXRα modulation independent of COX-2 inhibition. The compound's ability to suppress catabolic and inflammatory responses in a rat MIA-induced OA model [4] without the GI toxicity associated with NSAIDs [1] provides a clean pharmacological tool for delineating the receptor's role in joint pathology and evaluating its therapeutic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-80003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.